molecular formula C6H9ClN4O B11769999 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one

4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one

Cat. No.: B11769999
M. Wt: 188.61 g/mol
InChI Key: DXIQTGWQYCGXTN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one typically involves the reaction of 4-chloro-2-ethylpyridazin-3(2H)-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-ethylpyridazin-3(2H)-one: A precursor in the synthesis of the target compound.

    5-Hydrazinylpyridazin-3(2H)-one: A related compound with similar hydrazinyl functionality.

Uniqueness

4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one is unique due to the presence of both chloro and hydrazinyl groups, which may confer distinct chemical reactivity and biological activity compared to other pyridazinones.

Properties

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-2-ethyl-5-hydrazinylpyridazin-3-one

InChI

InChI=1S/C6H9ClN4O/c1-2-11-6(12)5(7)4(10-8)3-9-11/h3,10H,2,8H2,1H3

InChI Key

DXIQTGWQYCGXTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)NN)Cl

Origin of Product

United States

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